Nonadecylcyclohexane

Catalog No.
S662908
CAS No.
22349-03-7
M.F
C25H50
M. Wt
350.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonadecylcyclohexane

CAS Number

22349-03-7

Product Name

Nonadecylcyclohexane

IUPAC Name

nonadecylcyclohexane

Molecular Formula

C25H50

Molecular Weight

350.7 g/mol

InChI

InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3

InChI Key

YVTPTBVYGTYTKP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC1CCCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1CCCCC1

Self-assembling Materials:

Nonadecylcyclohexane possesses amphiphilic properties, meaning it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecule. This characteristic allows it to self-assemble into various supramolecular structures, such as micelles and vesicles, in aqueous solutions. These structures have potential applications in drug delivery, where they can encapsulate drugs and facilitate their transport within the body [].

Nonadecylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a nonadecyl group (C19H39). Its molecular formula is C21H42\text{C}_{21}\text{H}_{42}, and it has a molecular weight of approximately 294.56 g/mol. This compound is part of a class of long-chain alkyl-substituted cyclohexanes, which are notable for their hydrophobic properties and potential applications in various fields, including materials science and organic chemistry.

  • Nonadecylcyclohexane itself likely doesn't have a specific mechanism of action as it's not designed for biological applications.
  • Its properties, particularly the hydrophobic chain, might be useful in material science research for applications like lubricants or self-assembling molecules.
  • Information on specific hazards of nonadecylcyclohexane might be limited due to potential proprietary reasons [].
  • However, long-chain hydrocarbons can irritate skin and may be flammable []. Always refer to safety data sheets (SDS) for specific handling procedures when working with unknown chemicals.

Nonadecylcyclohexane exhibits several chemical reactivity patterns typical of cyclohexane derivatives:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of cyclohexanone and cyclohexanol derivatives. Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used in these reactions.
  • Reduction: Although already in a reduced state, further reduction can be achieved using hydrogen gas in the presence of nickel catalysts, potentially yielding more saturated derivatives.
  • Substitution: Nonadecylcyclohexane can participate in halogenation reactions where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms (e.g., chlorine or bromine) under appropriate conditions.

Nonadecylcyclohexane can be synthesized through several methods:

  • Hydrogenation of Nonadecylbenzene: This method involves the hydrogenation of nonadecylbenzene using a platinum or nickel catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
    C19H39C6H5+3H2C21H42\text{C}_{19}\text{H}_{39}\text{C}_6\text{H}_5+3\text{H}_2\rightarrow \text{C}_{21}\text{H}_{42}
  • Alkylation Reactions: Nonadecylcyclohexane can also be produced through alkylation processes involving cyclohexane and appropriate alkyl halides under Lewis acid catalysis.
  • Wurtz Reaction: A classic method that involves coupling reactions of alkyl halides in the presence of sodium metal.

Nonadecylcyclohexane finds potential applications in various fields:

  • Materials Science: It can be utilized as a component in polymer formulations, enhancing flexibility and hydrophobicity.
  • Organic Synthesis: As a stable solvent for organic reactions due to its non-polar characteristics, it may serve as a medium for various chemical transformations.
  • Surfactants: Its unique hydrophobic properties make it a candidate for surfactant formulations in industrial applications.

Nonadecylcyclohexane shares structural similarities with other long-chain alkyl-substituted cyclohexanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
PentadecylcyclohexaneC21H42Shorter alkyl chain; lower hydrophobicity
HexadecylcyclohexaneC22H44Longer chain; potentially higher melting point
OctadecylcyclohexaneC23H46Increased hydrophobicity; used in specialty polymers

Uniqueness: Nonadecylcyclohexane is unique due to its specific chain length that balances hydrophobicity and structural stability, making it particularly useful for applications requiring precise control over molecular interactions.

XLogP3

13.3

Boiling Point

420.0 °C

Melting Point

45.0 °C

Other CAS

22349-03-7

Wikipedia

Nonadecylcyclohexane

Dates

Last modified: 08-15-2023

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